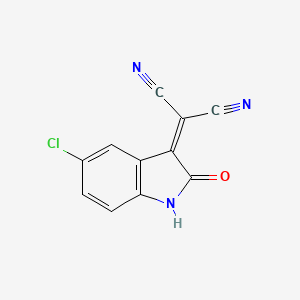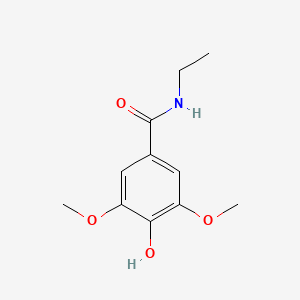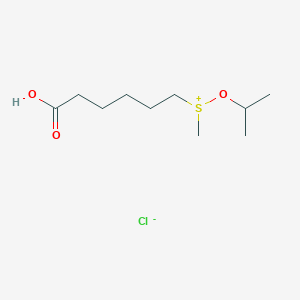
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride is a sulfonium compound characterized by the presence of a sulfonium ion bonded to a (5-carboxypentyl)methyl(1-methylethoxy) group and a chloride ion. Sulfonium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride typically involves the reaction of a suitable sulfonium precursor with (5-carboxypentyl)methyl(1-methylethoxy) chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the sulfonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of new sulfonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Wissenschaftliche Forschungsanwendungen
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonium intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, bromide
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, iodide
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, fluoride
Uniqueness
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloride ion can influence the solubility, stability, and overall behavior of the compound in various environments, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
183858-56-2 |
|---|---|
Molekularformel |
C10H21ClO3S |
Molekulargewicht |
256.79 g/mol |
IUPAC-Name |
5-carboxypentyl-methyl-propan-2-yloxysulfanium;chloride |
InChI |
InChI=1S/C10H20O3S.ClH/c1-9(2)13-14(3)8-6-4-5-7-10(11)12;/h9H,4-8H2,1-3H3;1H |
InChI-Schlüssel |
NINJLOWLYOGPFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[S+](C)CCCCCC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


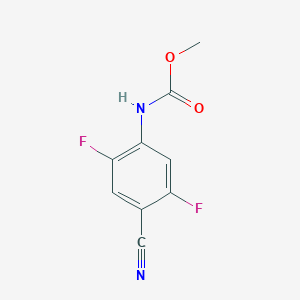
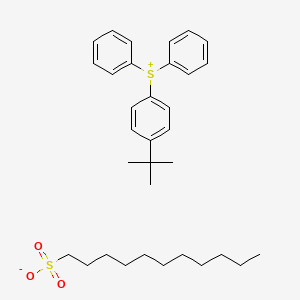
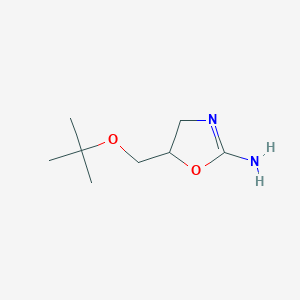
![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
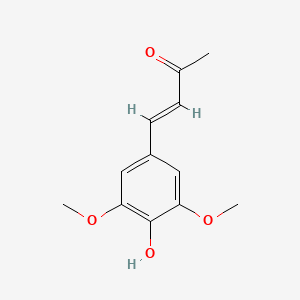
![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)
![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)

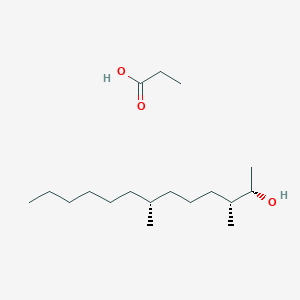
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)
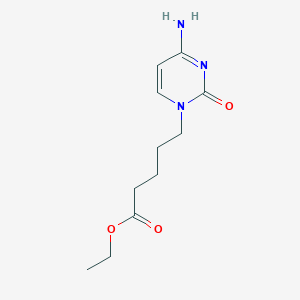
![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
